
3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride: is an organic compound with a complex structure that includes a chloro, cyano, hydroxy, and sulfonyl chloride functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride typically involves multiple steps starting from simpler aromatic compounds. One common method involves the chlorination of 2-hydroxybenzenesulfonyl chloride followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution and functional group transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and cyanation processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The cyano group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted by various nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, ethanol, or thiolates in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Sulfonamides, sulfonates, and sulfonothioates.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the materials science industry, this compound is used in the synthesis of specialty polymers and dyes. Its functional groups allow for the creation of materials with specific properties such as enhanced thermal stability or unique optical characteristics.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride depends on its specific application. In biological systems, its sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The cyano group may also interact with biological targets, affecting cellular processes.
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-cyano-2-hydroxybenzene-1-sulfonylchloride
- 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonamide
- 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonate
Comparison: Compared to its analogs, 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride is unique due to the presence of both a sulfonyl chloride and a cyano group, which confer distinct reactivity and potential applications. The sulfonyl chloride group is particularly reactive, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H3Cl2NO3S |
|---|---|
Poids moléculaire |
252.07 g/mol |
Nom IUPAC |
3-chloro-5-cyano-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-5-1-4(3-10)2-6(7(5)11)14(9,12)13/h1-2,11H |
Clé InChI |
BNGHQASHGWBLCH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
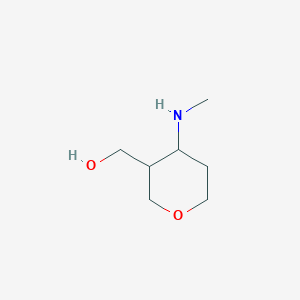
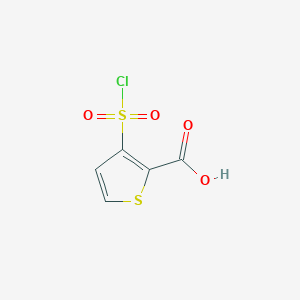

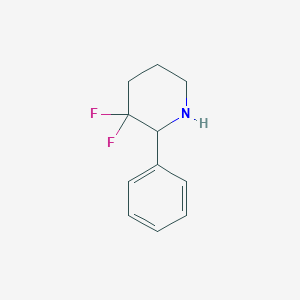
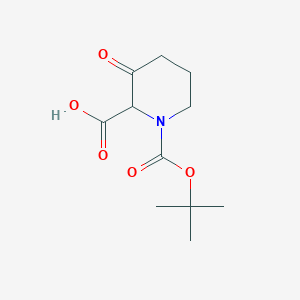

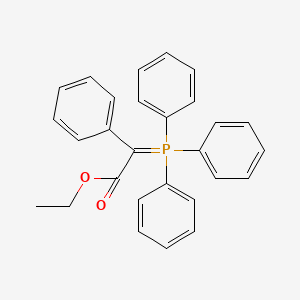
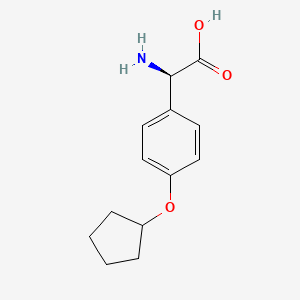

![benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate](/img/structure/B13029976.png)
![tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
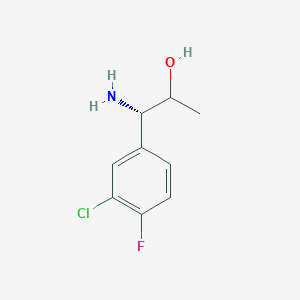
![6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13029984.png)
